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molecular formula C8H8BF3O2S B1459686 4-Methylthio-3-(trifluoromethyl)phenylboronic acid CAS No. 877383-11-4

4-Methylthio-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1459686
M. Wt: 236.02 g/mol
InChI Key: ZGVHSZHWKMOCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737135B2

Procedure details

The product of step b) (0.25 g) was heated in dioxan (2 ml) with pinacol (2 equiv) for 3 h. The solution was treated with diethyl ether and water. The organic layer was separated, washed with brine, dried (Na2SO4) and concentrated in vacuo. Yield 85 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:11])[OH:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].O[C:17]([C:20](O)([CH3:22])[CH3:21])([CH3:19])[CH3:18].C(OCC)C.O>O1CCOCC1>[CH3:18][C:17]1([CH3:19])[C:20]([CH3:22])([CH3:21])[O:11][B:9]([C:6]2[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[C:4]([C:12]([F:15])([F:13])[F:14])[CH:5]=2)[O:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C(C=C(C=C1)B(O)O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CC(=C(C=C1)SC)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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